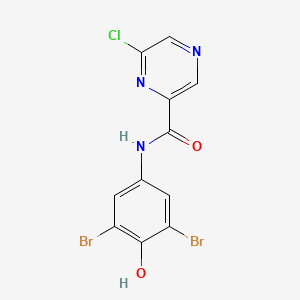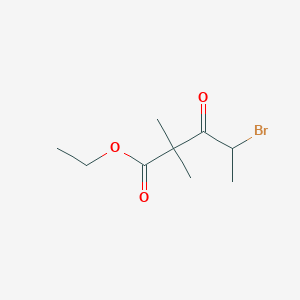![molecular formula C37H31NO2 B15167899 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid CAS No. 648908-15-0](/img/structure/B15167899.png)
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a bis(9,9-dimethyl-9H-fluoren-2-yl)amino group. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid typically involves the following steps:
Formation of the Fluorene Derivative: The initial step involves the preparation of 9,9-dimethyl-9H-fluorene-2-yl derivatives.
Coupling with Benzoic Acid: Finally, the bis(9,9-dimethyl-9H-fluoren-2-yl)amine is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
化学反応の分析
Types of Reactions
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- Bis1-(9,9-dimethyl-9H-fluoren-2-yl)-isoquinolineiridium(III)
Uniqueness
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid stands out due to its specific substitution pattern and the presence of both fluorene and benzoic acid moieties. This unique combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific reactivity .
特性
CAS番号 |
648908-15-0 |
|---|---|
分子式 |
C37H31NO2 |
分子量 |
521.6 g/mol |
IUPAC名 |
3-[bis(9,9-dimethylfluoren-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C37H31NO2/c1-36(2)31-14-7-5-12-27(31)29-18-16-25(21-33(29)36)38(24-11-9-10-23(20-24)35(39)40)26-17-19-30-28-13-6-8-15-32(28)37(3,4)34(30)22-26/h5-22H,1-4H3,(H,39,40) |
InChIキー |
REVLWWTYJKMCAE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=CC(=C7)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)


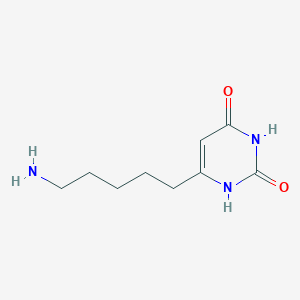
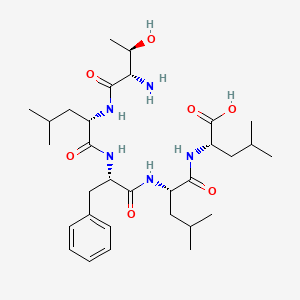
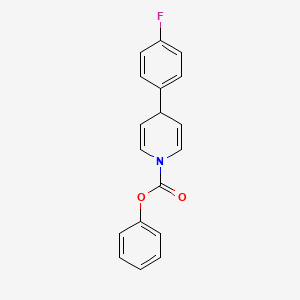
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)

